molecular formula C22H18N4O3S B14170050 2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid CAS No. 443297-92-5

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid

Cat. No.: B14170050
CAS No.: 443297-92-5
M. Wt: 418.5 g/mol
InChI Key: OAOYGJWGIZRKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound that features a triazole ring, a naphthalene moiety, and a sulfanylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ring and the naphthalene derivative. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The naphthalene derivative is then introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The naphthalene moiety can intercalate into DNA, disrupting its structure and function. The sulfanylacetic acid group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-methyl-5-[3-(benzoylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
  • 2-[[4-methyl-5-[3-(phenylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Uniqueness

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenyl groups. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development .

Properties

CAS No.

443297-92-5

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C22H18N4O3S/c1-26-20(24-25-22(26)30-13-19(27)28)15-8-4-9-16(12-15)23-21(29)18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,23,29)(H,27,28)

InChI Key

OAOYGJWGIZRKRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43

solubility

53 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.